molecular formula C10H14O3 B13069446 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one

Cat. No.: B13069446
M. Wt: 182.22 g/mol
InChI Key: MGYIZYGSFWABBT-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group and a dimethyloxolanone ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 2,2-dimethyloxolan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, affecting the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor modulation, and alteration of metabolic processes .

Comparison with Similar Compounds

4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the oxolanone ring, providing a distinct set of chemical properties and reactivity that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C10H14O3/c1-10(2)9(12)7(5-13-10)8(11)6-3-4-6/h6-7H,3-5H2,1-2H3

InChI Key

MGYIZYGSFWABBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CO1)C(=O)C2CC2)C

Origin of Product

United States

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